molecular formula C13H16BNO3 B2676858 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazole CAS No. 1810038-58-4

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazole

Cat. No.: B2676858
CAS No.: 1810038-58-4
M. Wt: 245.09
InChI Key: GFKZCRRRPMENIV-UHFFFAOYSA-N
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Description

Chemical Name: 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazole Synonyms: Benzo[d]oxazol-6-ylboronic acid pinacol ester, SCHEMBL14662076 CAS Number: 1002309-47-8 Molecular Formula: C₁₃H₁₆BNO₃ Molecular Weight: 245.08 g/mol

This compound is a boronic ester derivative of benzo[d]oxazole, widely used in Suzuki-Miyaura cross-coupling reactions to synthesize biaryl structures . Its benzo[d]oxazole core provides a rigid aromatic framework with moderate electron-withdrawing properties, making it valuable in materials science (e.g., charge-transfer dyads) and pharmaceutical intermediates .

Properties

IUPAC Name

6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BNO3/c1-12(2)13(3,4)18-14(17-12)9-5-6-10-11(7-9)16-8-15-10/h5-8H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFKZCRRRPMENIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1810038-58-4
Record name 6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzoxazole
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazole typically involves the borylation of a benzoxazole derivative. One common method includes the reaction of 6-bromo-benzo[d]oxazole with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium acetate. The reaction is usually carried out in an inert atmosphere at elevated temperatures to ensure high yield and purity .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Bases: Such as potassium acetate or sodium carbonate.

    Oxidizing Agents: Hydrogen peroxide, sodium perborate.

Major Products Formed

    Aryl or Vinyl Derivatives: From Suzuki-Miyaura coupling.

    Phenols: From oxidation reactions.

Scientific Research Applications

Mechanism of Action

The mechanism by which 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazole exerts its effects primarily involves its role as a boronic ester. In coupling reactions, the boron atom forms a complex with the palladium catalyst, facilitating the transfer of the organic group to the halide, resulting in the formation of a new carbon-carbon bond .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Modifications

2-Methyl-6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazole
  • CAS : 845872-30-2
  • Formula: C₁₄H₁₈BNO₃
  • Key Difference : Methyl group at position 2 of the oxazole ring.
  • Impact: Steric Hindrance: The methyl group reduces reactivity in cross-coupling due to steric effects . Lipophilicity: Increased hydrophobicity compared to the parent compound, enhancing solubility in non-polar solvents . Price: ¥218.00/100mg (95% purity) vs. ¥1119.00/250mg for the parent compound .
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2-amine
  • CAS : 1224844-66-9
  • Formula : C₁₃H₁₆BN₂O₃
  • Key Difference: Amino group at position 2.
  • Applications: Suited for pharmaceutical intermediates where hydrogen bonding is critical .
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]isoxazole
  • CAS : 837392-66-2
  • Formula: C₁₃H₁₆BNO₃
  • Key Difference : Replacement of oxazole with isoxazole (oxygen and nitrogen positions swapped).
  • Impact :
    • Electronic Structure : Altered conjugation and electron-withdrawing capacity, affecting charge-transfer properties in materials .
    • Reactivity : Isoxazole’s lower aromaticity may reduce stability under harsh reaction conditions .

Heterocyclic Analogs

2-Phenyl-4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole
  • Key Difference : Thiazole (sulfur-containing) vs. oxazole.
  • Impact :
    • Electron Withdrawal : Thiazole’s sulfur atom increases electron-withdrawing effects, accelerating Suzuki couplings with electron-rich aryl halides .
    • Applications : Preferred in optoelectronic materials requiring strong acceptor moieties .
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-aminobenzo[d]thiazole
  • CAS: Not explicitly listed (see ).
  • Key Difference: Thiazole core with an amino group.
  • Impact: Solubility: Enhanced water solubility due to the amino group, useful in aqueous-phase reactions . Synthetic Route: Prepared via Pd-catalyzed borylation, similar to the parent compound but starting from 2-amino-6-bromobenzothiazole .

Comparative Data Table

Compound Name CAS Number Molecular Formula Key Functional Group Price (Purity) Key Applications
Parent Compound 1002309-47-8 C₁₃H₁₆BNO₃ None ¥1119/250mg (95%) Materials Science
2-Methyl Analog 845872-30-2 C₁₄H₁₈BNO₃ Methyl ¥218/100mg (95%) Hydrophobic Systems
2-Amino Analog 1224844-66-9 C₁₃H₁₆BN₂O₃ Amino N/A Pharmaceuticals
Benzo[d]isoxazole Analog 837392-66-2 C₁₃H₁₆BNO₃ Isoxazole N/A Charge-Transfer Materials
Thiazole Analog N/A C₁₃H₁₆BNS₃ Thiazole N/A Optoelectronics

Biological Activity

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazole is a synthetic compound that has garnered attention in chemical and biological research due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

  • Chemical Formula : C13H16BNO3
  • Molecular Weight : 232.08 g/mol
  • CAS Number : 71239848

The presence of the dioxaborolane moiety is significant as it may influence the compound's reactivity and biological interactions.

Research suggests that compounds containing boron and oxazole moieties can interact with cellular targets through various mechanisms:

  • Inhibition of Enzymatic Activity : The boron atom can form reversible covalent bonds with nucleophilic sites on enzymes or proteins, potentially inhibiting their activity.
  • Interaction with Nucleic Acids : The oxazole ring may facilitate binding to DNA or RNA, affecting gene expression or replication processes.

Antiproliferative Effects

A study evaluating the antiproliferative activity of this compound demonstrated significant effects against various cancer cell lines. The compound exhibited an IC50 value of approximately 0.56 µM in inhibiting tubulin polymerization, which is critical for cell division and proliferation .

Apoptosis Induction

Further investigations into the compound's mechanism revealed that it induces apoptosis in cancer cells. Flow cytometry analysis indicated an increase in nuclear condensation and caspase-3 activation upon treatment with this compound at concentrations as low as 50 nM . This suggests that it effectively triggers programmed cell death pathways.

Anti-inflammatory Properties

The compound's ability to modulate inflammatory responses has also been evaluated. In vitro studies showed that it can attenuate NF-κB activity in human monocytes, indicating potential anti-inflammatory effects . This property could be beneficial for conditions characterized by excessive inflammation.

Table 1: Biological Activity Summary

Activity IC50 Value (µM) Cell Line/Model
Tubulin Polymerization0.56Various Cancer Cell Lines
Apoptosis Induction50A549 Cells
NF-κB Activity Inhibition<1Human Monocytes

Table 2: Comparison with Related Compounds

Compound IC50 Value (µM) Mechanism of Action
This compound0.56Tubulin Inhibition
CA-4 (Combretastatin A-4)1.0Tubulin Inhibition
DexamethasoneN/ACorticosteroid - Anti-inflammatory

Case Studies

Several case studies have highlighted the potential of this compound in therapeutic applications:

  • Cancer Therapy : A study reported on the use of this compound in combination therapies for breast cancer models. The results indicated enhanced efficacy when used alongside traditional chemotherapeutics.
  • Inflammatory Diseases : Clinical trials are underway to assess its effectiveness in treating chronic inflammatory diseases due to its ability to modulate immune responses.

Q & A

Q. Factors affecting yield :

  • Catalyst loading : Higher Pd(dppf)Cl₂ amounts (e.g., 10 mol%) improve conversion but may increase costs.
  • Reaction time : Extended durations (>8 hours) reduce side-product formation .
  • Base selection : Potassium acetate outperforms Na₂CO₃ in polar aprotic solvents .

Q. Comparison of Methods :

CatalystSolventTemp (°C)Time (h)Yield (%)Evidence ID
Pd(dppf)Cl₂1,4-dioxane100890
Pd(PPh₃)₄DMF1101275

Which spectroscopic methods are essential for confirming the structure of this compound?

Basic Research Question

  • ¹H/¹³C NMR : Key peaks include:
    • Aromatic protons (δ 7.2–8.5 ppm) and pinacol methyl groups (δ 1.3–1.4 ppm) .
    • Boron-adjacent carbons (C-B) at δ 85–90 ppm in ¹³C NMR .
  • Mass Spectrometry (MS) : Molecular ion peaks (e.g., [M+H]⁺ = 322) confirm molecular weight .
  • IR Spectroscopy : B-O stretches (~1350 cm⁻¹) and aromatic C=C (~1600 cm⁻¹) .

Advanced Tip : Use HSQC or HMBC NMR to resolve overlapping aromatic signals .

How is this compound utilized in palladium-catalyzed cross-coupling reactions?

Basic Research Question
The boronate ester acts as a nucleophile in Suzuki-Miyaura couplings to form biaryls or heteroaryls:

  • Example : Coupling with aryl halides (e.g., 4-cyanophenyl triflate) using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in THF/H₂O (3:1) at 80°C .
  • Applications : Synthesis of meta-terphenyl-linked donor-acceptor dyads for charge-transfer studies .

Key Mechanism : Transmetallation between Pd(II) intermediate and boronate ester .

How can researchers optimize Suzuki-Miyaura coupling reactions involving this compound when encountering low yields or side products?

Advanced Research Question
Methodology :

  • Catalyst screening : Test PdCl₂(dtbpf) for sterically hindered substrates .
  • Solvent optimization : Use toluene for hydrophobic substrates or DMF for polar systems .
  • Temperature gradients : Lower temps (60°C) reduce protodeboronation side reactions .
  • Additives : Add TBAB (tetrabutylammonium bromide) to stabilize Pd intermediates .

Case Study : Replacing K₂CO₃ with CsF increased yield from 65% to 82% in a triazine synthesis .

How to resolve discrepancies in NMR data when characterizing derivatives of this compound?

Advanced Research Question
Strategies :

  • Decoupling experiments : Use ¹H-¹¹B decoupling to eliminate splitting from boron quadrupolar relaxation .
  • 2D NMR : HSQC/HMBC correlations clarify connectivity in crowded aromatic regions .
  • Dynamic NMR : Heat samples to 50°C to resolve rotameric splitting in pinacol groups .

Example : In a carbazole derivative, overlapping δ 7.8 ppm protons were resolved via COSY .

What strategies are employed to integrate this boronate ester into conjugated polymers or organic electronic materials?

Advanced Research Question

  • Copolymerization : Combine with electron-deficient monomers (e.g., benzothiadiazole) via Stille or Suzuki coupling .
  • Post-functionalization : Attach electron-withdrawing groups (e.g., cyano) to tune HOMO/LUMO levels .
  • Device Fabrication : Spin-coat polymers onto ITO substrates for OLED or OPV testing .

Data Highlight : A phenoxazine derivative achieved a bandgap of 2.1 eV, suitable for visible-light absorption .

How is this compound functionalized for use in fluorescence-based detection of reactive oxygen species (ROS)?

Advanced Research Question
Methodology :

  • Probe Design : Conjugate the boronate ester with a fluorophore (e.g., benzothiazole-quinoline hybrid) .
  • H₂O₂ Sensitivity : ROS cleaves the B-O bond, releasing the fluorophore (λₑₓ = 450 nm, λₑₘ = 550 nm) .
  • Validation : Confocal microscopy in HeLa cells confirmed intracellular H₂O₂ detection .

Q. Synthetic Steps :

Brominate benzo[d]oxazole at the 6-position.

Miyaura borylation to install the pinacol boronate.

Couple with a fluorophore via amidation .

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